REACTION_CXSMILES
|
[OH-:1].[Na+:2].O[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=1.C(Cl)(Cl)[Cl:33]>CO.O>[OH:1][CH:9]([CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1.[Na+:2].[Cl-:33] |f:0.1,7.8|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCN1C(SCC1=O)CCCC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
This ethereal extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil residue
|
Type
|
WASH
|
Details
|
Elution with chloroform-acetic acid (25:1; v:v; 410 ml.)
|
Type
|
CUSTOM
|
Details
|
gives impure material
|
Type
|
WASH
|
Details
|
elution with the same eluant (420 ml.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+:2].O[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=1.C(Cl)(Cl)[Cl:33]>CO.O>[OH:1][CH:9]([CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1.[Na+:2].[Cl-:33] |f:0.1,7.8|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCN1C(SCC1=O)CCCC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
This ethereal extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil residue
|
Type
|
WASH
|
Details
|
Elution with chloroform-acetic acid (25:1; v:v; 410 ml.)
|
Type
|
CUSTOM
|
Details
|
gives impure material
|
Type
|
WASH
|
Details
|
elution with the same eluant (420 ml.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+:2].O[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=1.C(Cl)(Cl)[Cl:33]>CO.O>[OH:1][CH:9]([CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1.[Na+:2].[Cl-:33] |f:0.1,7.8|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCN1C(SCC1=O)CCCC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
This ethereal extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil residue
|
Type
|
WASH
|
Details
|
Elution with chloroform-acetic acid (25:1; v:v; 410 ml.)
|
Type
|
CUSTOM
|
Details
|
gives impure material
|
Type
|
WASH
|
Details
|
elution with the same eluant (420 ml.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+:2].O[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=1.C(Cl)(Cl)[Cl:33]>CO.O>[OH:1][CH:9]([CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1.[Na+:2].[Cl-:33] |f:0.1,7.8|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCN1C(SCC1=O)CCCC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
This ethereal extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil residue
|
Type
|
WASH
|
Details
|
Elution with chloroform-acetic acid (25:1; v:v; 410 ml.)
|
Type
|
CUSTOM
|
Details
|
gives impure material
|
Type
|
WASH
|
Details
|
elution with the same eluant (420 ml.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+:2].O[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=1.C(Cl)(Cl)[Cl:33]>CO.O>[OH:1][CH:9]([CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][S:14][CH:13]1[CH2:18][CH2:19][CH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=1.[Na+:2].[Cl-:33] |f:0.1,7.8|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCN1C(SCC1=O)CCCC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
This ethereal extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil residue
|
Type
|
WASH
|
Details
|
Elution with chloroform-acetic acid (25:1; v:v; 410 ml.)
|
Type
|
CUSTOM
|
Details
|
gives impure material
|
Type
|
WASH
|
Details
|
elution with the same eluant (420 ml.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |